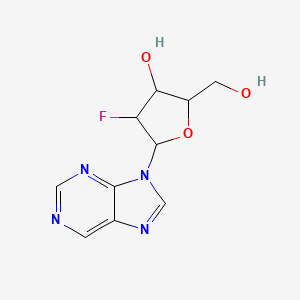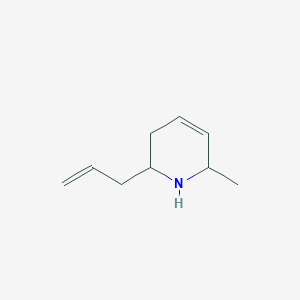![molecular formula C8H14O4 B12106092 Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is an organic compound that features an oxirane ring, a hydroxymethyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate can be achieved through several methods. One common approach involves the Claisen–Johnson rearrangement of crotyl alcohol using a catalytic amount of hexanoic acid in trimethylorthoacetate at reflux conditions for 24 hours. This reaction yields 3-methylpent-4-enoic acid, which can then be converted to the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: The major product is 4-(3-carboxypropyl)oxirane.
Reduction: The major product is 4-(3-hydroxymethyl)oxirane-2-yl)butanol.
Substitution: The products vary depending on the nucleophile used, but generally include substituted oxiranes.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(oxiran-2-yl)butanoate: Similar structure but lacks the hydroxymethyl group.
3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an oxirane ring but has different functional groups and applications.
Uniqueness
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h6-7,9H,2-5H2,1H3 |
Clave InChI |
ZWGPMXJKSSFLBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)




![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)


![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)




